N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N2O4/c1-27-15(11-3-2-4-12(19)9-11)10-23-16(25)17(26)24-13-5-7-14(8-6-13)28-18(20,21)22/h2-9,15H,10H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLAVYWMKGHXAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Fluorination of 4-Hydroxyaniline
The trifluoromethoxy group at the para-position of the aniline moiety is typically introduced via fluorination of a phenolic precursor. A widely adopted method involves the reaction of 4-hydroxyaniline with trifluoromethyl triflate (CF$$3$$OTf) under basic conditions. This approach leverages the electrophilic nature of CF$$3$$OTf to substitute the hydroxyl group, yielding 4-(trifluoromethoxy)aniline in 65–72% isolated yield. Key challenges include the volatility of CF$$_3$$OTf and the need for anhydrous conditions.
Chlorination/Fluorination Sequence
An alternative route involves sequential chlorination and fluorination of 4-hydroxyaniline. Treatment with carbon tetrachloride and boron trifluoride at 150°C generates a trichloromethyl intermediate, which is subsequently fluorinated using antimony trifluoride (SbF$$_3$$). This method achieves moderate yields (50–60%) but requires handling toxic chlorinated intermediates.
Hypervalent Iodine-Mediated Trifluoromethylation
Recent advances employ hypervalent iodine reagents, such as O-(trifluoromethyl)dibenzofuranium salts, to transfer the trifluoromethoxy group directly. This method operates under milder conditions (room temperature, 24 hours) and achieves 75–80% yields, though scalability remains limited due to reagent cost.
Synthesis of 2-(3-Fluorophenyl)-2-Methoxyethylamine
Reductive Amination of 3-Fluorophenylacetone
Condensation of 3-fluorophenylacetone with methylamine followed by sodium borohydride reduction produces 2-(3-fluorophenyl)-2-methoxyethylamine. This method affords a 68% yield but requires careful pH control to avoid over-reduction.
Nucleophilic Substitution of Epoxides
Epoxidation of 3-fluorostyrene using meta-chloroperbenzoic acid (mCPBA), followed by ring-opening with methoxide and subsequent amination, provides a stereoselective route (85% enantiomeric excess). However, this approach demands chiral catalysts for optimal results.
Mitsunobu Reaction for Methoxy Installation
Starting from 2-(3-fluorophenyl)ethanol, the Mitsunobu reaction with methanol and diethyl azodicarboxylate (DEAD) introduces the methoxy group. Subsequent conversion of the hydroxyl group to an amine via a Gabriel synthesis completes the sequence in 60% overall yield.
Coupling of Amine Precursors to Form Ethanediamide
Oxalyl Chloride-Mediated Coupling
Reaction of 4-(trifluoromethoxy)aniline and 2-(3-fluorophenyl)-2-methoxyethylamine with oxalyl chloride in tetrahydrofuran (THF) at 0°C produces the target diamide. This method achieves 55–65% yield but requires rigorous exclusion of moisture to prevent hydrolysis.
Carbodiimide-Based Coupling
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) as coupling agents enhances reaction efficiency (75–80% yield). Optimal conditions include dichloromethane as the solvent and triethylamine as the base.
Microwave-Assisted Synthesis
Microwave irradiation at 120°C for 15 minutes reduces reaction time by 80% while maintaining a 70% yield. This method is particularly advantageous for scaling up production.
Analytical Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Observed [M+H]$$^+$$: 457.1523 (calculated 457.1518 for C$${19}$$H$${17}$$F$$4$$N$$2$$O$$_4$$).
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time 12.7 minutes.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-fluorobenzaldehyde, while reduction can produce 3-fluorophenylethanol .
Scientific Research Applications
N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related ethanediamide derivatives:
Key Structural and Functional Insights :
Fluorine and Trifluoromethoxy Groups :
- The target compound’s 3-fluorophenyl and 4-trifluoromethoxyphenyl substituents contrast with the 4-fluorophenyl and 4-methoxyphenyl groups in . Fluorine’s electronegativity enhances binding affinity in hydrophobic pockets, while trifluoromethoxy improves resistance to oxidative metabolism compared to methoxy .
- In , trifluoromethyl-containing pesticides (e.g., flutolanil) highlight the role of fluorine in agrochemical stability, suggesting analogous benefits in pharmaceuticals .
Backbone Flexibility vs. ’s rigid thiazolo-triazole core may restrict binding to planar active sites, a feature absent in the target compound .
Solubility and Bioavailability :
- The methoxyethyl group in the target compound and enhances aqueous solubility compared to ’s methylsulfanyl-benzyl group, which may increase membrane permeability but reduce solubility .
Research Findings and Implications
- Synthetic Challenges : Fluorinated analogs (e.g., ) often require specialized reagents (e.g., 2-(3,5-difluorophenyl)-2-hydroxy-acetic acid) and chiral separation techniques, suggesting similar complexities in synthesizing the target compound’s enantiomers .
- Biological Activity : While direct data are lacking, compounds with trifluoromethoxy groups () exhibit prolonged half-lives in vivo, supporting the hypothesis that the target compound may share this trait .
- Toxicity Considerations : Fluorinated compounds in (e.g., flubenzimine) show moderate toxicity profiles, necessitating future studies on the target compound’s safety .
Q & A
Q. What are the standard synthetic routes for N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide?
The synthesis typically involves multi-step reactions starting with functionalized aromatic precursors. For example:
- Step 1 : Activation of hydroxyl or amine groups via acetylation or benzylation (e.g., using DMAP and Ac₂O in pyridine) to protect reactive sites .
- Step 2 : Coupling of fluorophenyl and trifluoromethoxyphenyl moieties via nucleophilic substitution or condensation reactions. Hantzsch thiazole synthesis conditions (e.g., ethanol solvent, thiourea derivatives) may be adapted for amide bond formation .
- Step 3 : Purification via silica gel chromatography with ethyl acetate/hexane gradients to isolate the final product .
Q. How is the compound characterized structurally?
- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions. For example, methoxy groups (δ 3.2–3.5 ppm in H NMR) and trifluoromethoxy signals (δ 120–125 ppm in C NMR) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, ensuring synthetic accuracy .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection : Dichloromethane or ethanol is preferred for polar intermediates, while ethers stabilize reactive intermediates at low temperatures (-40°C to -20°C) .
- Catalysts : TMSOTf or NIS enhances electrophilic aromatic substitution in fluorophenyl coupling steps, while p-TsOH aids in deprotection .
- Reaction Monitoring : TLC or HPLC tracks progress, minimizing side products like hydrolyzed amides or unreacted intermediates .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Comparative Analysis : Cross-referencing NMR shifts with structurally similar compounds (e.g., N'-(3-chloro-4-fluorophenyl) analogs) identifies discrepancies caused by electron-withdrawing groups like -CF₃O .
- Computational Modeling : Density Functional Theory (DFT) predicts C chemical shifts, aiding assignments for crowded aromatic regions .
Q. How can the compound’s stability under physiological conditions be evaluated?
- pH Stability Studies : Incubate the compound in buffers (pH 2–10) and monitor degradation via HPLC. Fluorophenyl groups may hydrolyze under alkaline conditions, requiring pH 7.4 for biological assays .
- Thermal Stress Testing : Heating at 40–60°C accelerates degradation, revealing susceptible bonds (e.g., amide or methoxy linkages) .
Q. What experimental designs assess the compound’s bioactivity?
- Enzyme Inhibition Assays : Use fluorogenic substrates to measure IC₅₀ values against target enzymes (e.g., kinases or proteases). The trifluoromethoxy group’s hydrophobicity may enhance binding to hydrophobic pockets .
- Cellular Uptake Studies : Radiolabel the compound with H or C to quantify permeability across Caco-2 cell monolayers, correlating with bioavailability .
Methodological Considerations
Q. How are computational tools applied to predict reactivity or bioactivity?
- Molecular Docking : Software like AutoDock Vina models interactions between the compound’s fluorophenyl groups and protein targets (e.g., PARP-1), prioritizing synthesis of high-affinity derivatives .
- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP ~3.5 for optimal blood-brain barrier penetration) .
Q. What purification challenges arise during scale-up?
- Byproduct Removal : Column chromatography may fail to separate diastereomers formed during hydroxyethyl group introduction. Recrystallization in ethyl acetate/hexane mixtures improves stereochemical purity .
- Solvent Recycling : Ethanol or DMF recovery systems reduce costs in multi-gram syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
